molecular formula C14H17N3O5S B3008611 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 899999-35-0

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B3008611
CAS No.: 899999-35-0
M. Wt: 339.37
InChI Key: RPNKATPWYCLGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Studies

Electrochemical behavior studies of compounds like N,N-dimethyl-p-nitrobenzenesulfonamide have shown reversible, stepwise reduction to form corresponding dianions. These studies highlight the redox properties and potential applications in understanding the stability and decomposition pathways of sulfonamide radical anions and dianions, illustrating the chemical's behavior under electrochemical conditions (Asirvatham & Hawley, 1974).

Protein Binding Studies

Research utilizing fluorescent probes like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide demonstrates its application in binding studies, specifically to bovine serum albumin. This illustrates the compound's utility in biochemistry for studying the nature and strength of molecular interactions (Jun, Mayer, Himel & Luzzi, 1971).

Chromatography Applications

N-dimethylaminomethylene derivatives have been found useful in gas-liquid chromatography for analyzing primary sulfonamides. This showcases the compound's significance in analytical chemistry for enhancing chromatographic properties and facilitating sensitive detections (Vandenheuvel & Gruber, 1975).

Synthetic Chemistry

Sulfonamides like 2- and 4-Nitrobenzenesulfonamides are crucial in synthetic chemistry for the preparation and protection of amines. They undergo alkylation to yield N-alkylated sulfonamides, demonstrating their versatility in organic synthesis (Fukuyama, Jow & Cheung, 1995).

Electrochemical Synthesis

Paired electrochemical methods using nitrobenzene derivatives for synthesizing new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols highlight the green chemistry aspects of using such compounds for producing various chemicals without the need for toxic solvents (Mokhtari, Nematollahi & Salehzadeh, 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many nitrobenzene sulfonamides are used in medicine, where they can have a variety of mechanisms of action .

Future Directions

The future directions for this compound would likely depend on its specific properties and uses. It could potentially be used in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-16(2)13(14-4-3-9-22-14)10-15-23(20,21)12-7-5-11(6-8-12)17(18)19/h3-9,13,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNKATPWYCLGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.